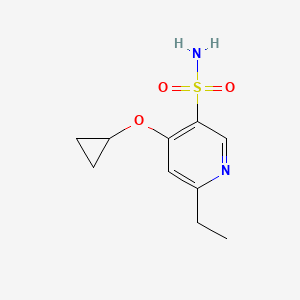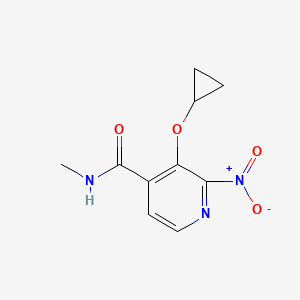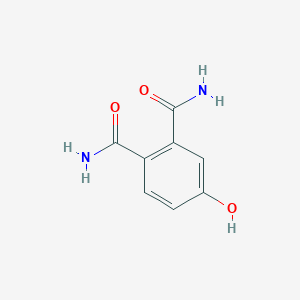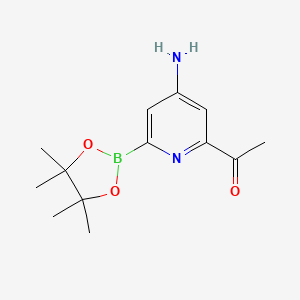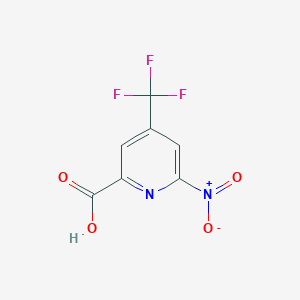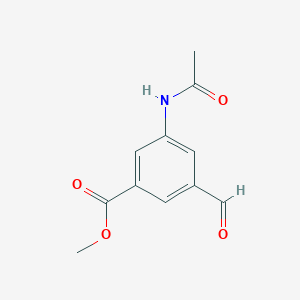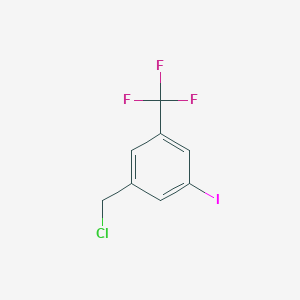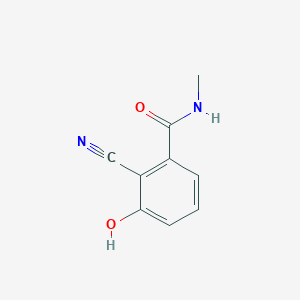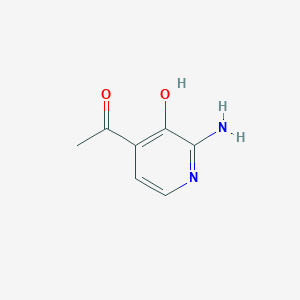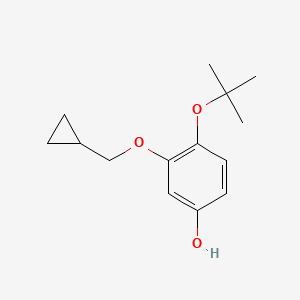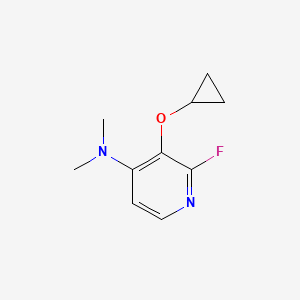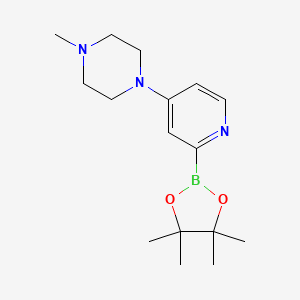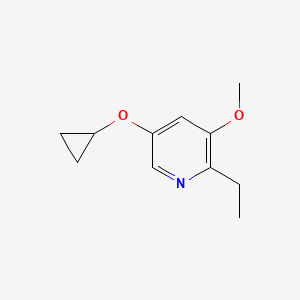
5-Cyclopropoxy-2-ethyl-3-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-ethyl-3-methoxypyridine: is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy, ethyl, and methoxy groups. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-ethyl-3-methoxypyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-3-methoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Cyclopropoxy-2-ethyl-3-methoxypyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the cyclopropoxy or methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Cyclopropoxy-2-ethyl-3-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities and materials.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: While not directly used in medicine, derivatives of this compound may have potential applications in drug discovery and development. Researchers explore its structure-activity relationships to design new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications. Its unique structure makes it valuable for creating novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-ethyl-3-methoxypyridine is not well-documented. like other pyridine derivatives, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of cyclopropoxy, ethyl, and methoxy groups can influence its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
5-Cyclopropyl-3-methoxypyridine: This compound has a similar structure but lacks the ethyl group present in 5-Cyclopropoxy-2-ethyl-3-methoxypyridine.
5-Cyclopropoxy-2-methoxypyridine: Similar to the target compound but without the ethyl group.
Uniqueness: this compound is unique due to the combination of cyclopropoxy, ethyl, and methoxy groups on the pyridine ring. This specific arrangement of substituents can impart distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-ethyl-3-methoxypyridine |
InChI |
InChI=1S/C11H15NO2/c1-3-10-11(13-2)6-9(7-12-10)14-8-4-5-8/h6-8H,3-5H2,1-2H3 |
InChI Key |
AKVFLRLOOPIQOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)OC2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


